

Application Note: Analytical Standardization of CAS 373648-81-8

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Compound of Interest

Compound Name: *Methyl 3-(1-amino-2-hydroxyethyl)benzoate*

Cat. No.: *B12112410*

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Subject: Methyl 3-(1-amino-2-hydroxyethyl)benzoate Hydrochloride

Introduction & Compound Profile

Chemical Identity

CAS 373648-81-8 refers to **Methyl 3-(1-amino-2-hydroxyethyl)benzoate** hydrochloride, a functionalized phenylethanolamine derivative.^{[1][2][3]} It serves as a high-value intermediate (HVI) in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting adrenergic receptors (e.g.,

-agonists like Mirabegron analogs) or acting as chiral synthons for complex heterocycles.^[1]

Property	Specification
Chemical Name	Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
Molecular Formula	(HCl Salt)
Molecular Weight	231.68 g/mol
Free Base MW	195.22 g/mol ()
Structure	m-substituted benzoate with a -amino alcohol side chain
Solubility	Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetonitrile
pKa (Calc)	~8.5 (Amine), ~13.5 (Hydroxyl)

Critical Quality Attributes (CQAs)

For drug development, the purity of this intermediate directly impacts the enantiomeric excess (ee) and impurity profile of the final API.[\[1\]](#)

- **Enantiomeric Purity:** While CAS 373648-81-8 is often supplied as a racemate or specific enantiomer (e.g., R-isomer CAS 1391515-70-0), analytical methods must be capable of chiral resolution.[\[1\]](#)
- **Salt Stoichiometry:** Verification of the mono-hydrochloride form is essential to ensure accurate molar dosing in synthesis.[\[1\]](#)

Handling & Stability Protocols

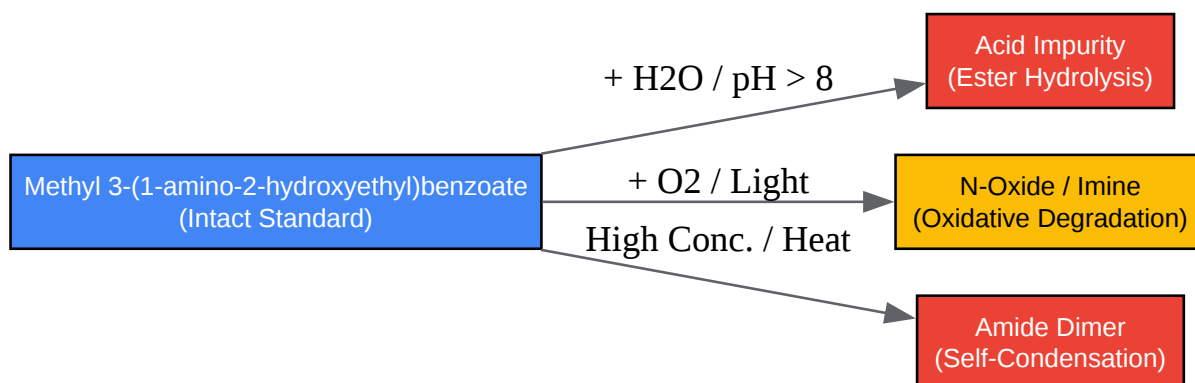
Storage and Reconstitution

- **Storage:** Store at 2°C to 8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture can lead to hydrolysis of the methyl ester.[\[1\]](#)

- Reconstitution:
 - Primary Solvent: Methanol (LC-MS Grade).[1]
 - Stock Concentration: 1.0 mg/mL.
 - Procedure: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 2 minutes, and dilute to volume.
 - Stability: Stock solutions are stable for 7 days at 4°C.

Degradation Pathways

The primary degradation risks are ester hydrolysis (forming the carboxylic acid) and oxidation of the amine.[1]



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Figure 1: Potential degradation pathways for CAS 373648-81-8.[1] High pH promotes ester hydrolysis; oxidative conditions affect the amine.[1]

Analytical Method Development (HPLC-UV-MS)

This protocol utilizes a Reversed-Phase (RP-HPLC) method with ion-pairing conditions to retain the polar amine and resolve potential hydrolysis products.[1]

Chromatographic Conditions

Parameter	Setting	Rationale
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm	Provides hydrophobic retention for the benzoate core while tolerating acidic pH.[1]
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	TFA acts as an ion-pairing agent, sharpening the amine peak.[1]
Mobile Phase B	0.1% TFA in Acetonitrile	Promotes elution of the hydrophobic benzoate moiety. [1]
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.[1]
Column Temp	30°C	Ensures reproducible retention times.[1]
Injection Vol	5.0 µL	Prevents column overload.[1]
Detection	UV @ 235 nm (Primary), 210 nm (Secondary)	235 nm targets the benzoate transition; 210 nm detects non-chromophoric impurities.[1]

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold (Polar Impurities)
15.0	40	60	Linear Gradient
18.0	5	95	Wash
20.0	95	5	Re-equilibration

Mass Spectrometry (MS) Settings

For identification and trace impurity analysis, couple the LC to a Single Quadrupole or Q-TOF MS.[\[1\]](#)

- Ionization: Electrospray Ionization (ESI), Positive Mode.[\[1\]](#)

- Target Ion:

m/z.[\[1\]](#)

- Fragment Ions:

- m/z (Loss of

/ Water).[\[1\]](#)

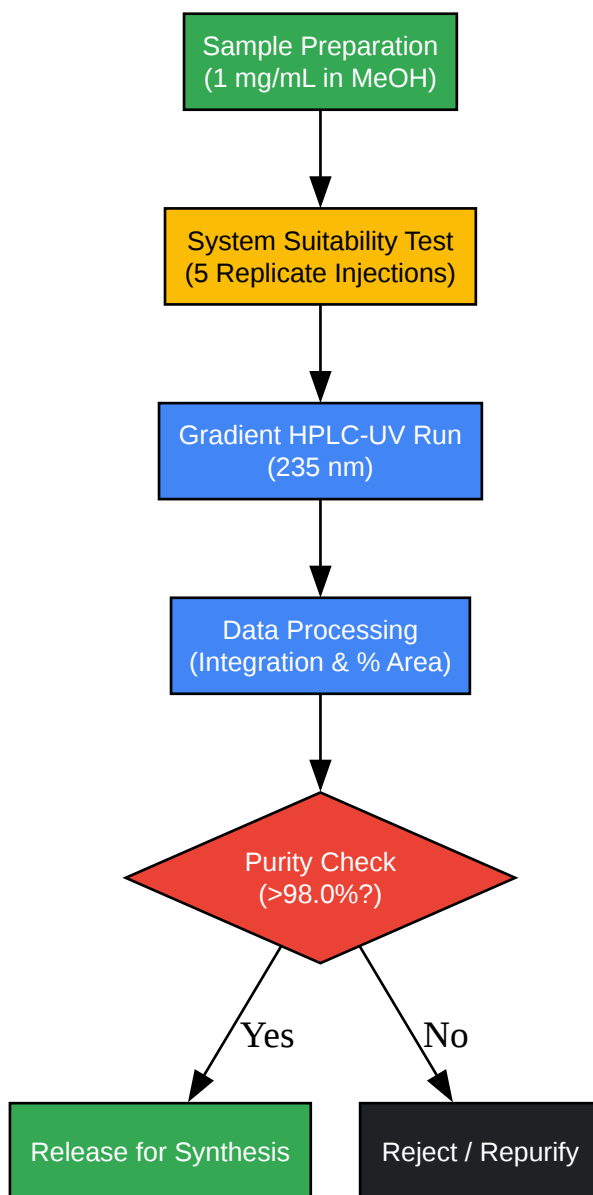
- m/z (Loss of

/ Methanol).[\[1\]](#)

- m/z (Benzoyl cation core).[\[1\]](#)

Experimental Workflow: Purity Assessment

This workflow validates the purity of the incoming raw material before use in synthesis.[\[1\]](#)



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Figure 2: Quality Control workflow for CAS 373648-81-8.

System Suitability Criteria

Before analyzing samples, ensure the system meets these requirements:

- Retention Time %RSD: < 1.0% (n=5).
- Peak Area %RSD: < 1.0% (n=5).

- Tailing Factor: 0.8 – 1.5 (TFA is critical here to prevent tailing).[1]
- Theoretical Plates: > 5000.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Peak Tailing (>1.5)	Interaction of amine with silanols.[1]	Increase TFA concentration to 0.1% or use a "Base Deactivated" column.[1]
Split Peaks	Sample solvent mismatch.	Dissolve sample in initial mobile phase (95:5 Water:ACN) instead of 100% MeOH.
Ghost Peaks	Carryover from previous run.[1]	Add a needle wash step with 50:50 Water:MeOH.
Retention Shift	pH fluctuation in aqueous phase.[1]	Ensure TFA is fresh; volatile acids can evaporate over time. [1]

References

- PubChem Database. (2025).[1] Compound Summary for CAS 373648-81-8. National Center for Biotechnology Information.[1] [Link\[1\]\[2\]](#)
- Aaron Chemicals. (2024).[1] Safety Data Sheet: **Methyl 3-(1-amino-2-hydroxyethyl)benzoate** hydrochloride. Version 3.0. [Link\[1\]](#)
- Sigma-Aldrich. (2026).[1] Product Specification: **Methyl 3-(1-amino-2-hydroxyethyl)benzoate** HCl. [Link](#)
- BenchChem. (2025).[1] Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate. (Contextual reference for phenylethanolamine analysis). [Link\[1\]](#)

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Sources

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- 2. 1391515-70-0|(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride|BLD Pharm [bldpharm.com]
- 3. 222714-37-6|(S)-Methyl 4-(1-aminoethyl)benzoate|BLD Pharm [bldpharm.com]
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